molecular formula C25H19FN4O3 B11293413 ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate

ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate

Cat. No.: B11293413
M. Wt: 442.4 g/mol
InChI Key: VBDXUXJAHBQFME-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, which is fused with a benzoate ester and a fluorophenyl group. This unique arrangement of functional groups contributes to its distinct chemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate typically involves multi-step reactions starting from readily available precursors. One common approach is to begin with the synthesis of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, which can be achieved through the cyclization of appropriate pyrazole and pyridine derivatives . The key steps in the synthesis include:

    Formation of the Pyrazole Ring: This can be achieved by reacting a hydrazine derivative with a β-ketoester under acidic or basic conditions.

    Cyclization with Pyridine: The pyrazole intermediate is then reacted with a pyridine derivative to form the fused pyrazolopyridine ring system.

    Functionalization: The resulting pyrazolopyridine is further functionalized by introducing the fluorophenyl group and the benzoate ester through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also focus on ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

Ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate involves its interaction with specific molecular targets in the body. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H19FN4O3

Molecular Weight

442.4 g/mol

IUPAC Name

ethyl 4-[5-(4-fluorophenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]benzoate

InChI

InChI=1S/C25H19FN4O3/c1-3-33-25(32)17-6-10-19(11-7-17)29-13-12-21-20(24(29)31)14-27-23-22(15(2)28-30(21)23)16-4-8-18(26)9-5-16/h4-14H,3H2,1-2H3

InChI Key

VBDXUXJAHBQFME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=C(C(=NN34)C)C5=CC=C(C=C5)F

Origin of Product

United States

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